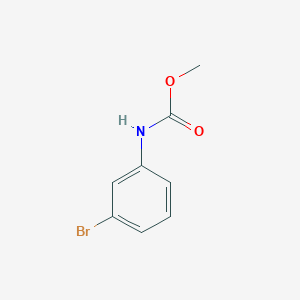

Methyl (3-bromophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-(3-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYWFWFNTFKJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879356 | |

| Record name | CARBAMIC ACID, (3-BROMOPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25216-72-2 | |

| Record name | CARBAMIC ACID, (3-BROMOPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Initial Hydrolysis:the Principal and Initial Step in Both Chemical and Microbial Degradation is the Hydrolysis of the Carbamate Ester Linkagenih.govnih.gov.

Abiotic Hydrolysis: This reaction is significantly influenced by pH. In neutral or, more rapidly, in alkaline conditions, the hydroxyl ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate (B1207046) clemson.eduacs.org.

Biotic Degradation: In soil and water, microorganisms possess enzymes, such as carbamate hydrolases or esterases, that efficiently catalyze this same hydrolytic cleavage nih.govfrontiersin.org.

This initial hydrolysis yields two primary products: 3-bromophenol (B21344) and the unstable methylcarbamic acid. The methylcarbamic acid subsequently decomposes into methylamine (B109427) and carbon dioxide nih.govfrontiersin.org.

Subsequent Degradation of 3 Bromophenol:the Resulting 3 Bromophenol is Itself a Pollutant That Undergoes Further Degradation. Microbial Pathways for Aromatic Compounds Typically Involve:

Strategic Roles in Chemical Probe and Molecular Design

The distinct structural features of this compound—a rigid aromatic ring, a planar hydrogen-bonding carbamate (B1207046) group, and a halogen atom—make it a valuable scaffold in the design of molecular probes and therapeutic agents.

The carbamate group is a critical element in molecular design due to its structural and electronic properties, which facilitate specific interactions with biological targets like enzymes and receptors nih.gov.

Planarity and Conformational Restriction: The carbamate moiety (–NH–C(=O)–O–) is characterized by a planar structure due to the delocalization of the nitrogen lone pair electrons into the carbonyl group nih.gov. This planarity restricts free rotation around the C–N bond, reducing the conformational flexibility of the molecule. This restriction is a key strategy in drug design to lock a molecule into a bioactive conformation, thereby increasing its affinity and specificity for a target.

Hydrogen Bonding: The carbamate group acts as both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl oxygen) nih.gov. These interactions are fundamental to molecular recognition, allowing the molecule to bind precisely within the active site of a protein.

Rotational Isomers: Phenyl carbamates can exist as two primary planar conformations, syn and anti, with respect to the C–N bond. The anti rotamer is generally favored for steric and electrostatic reasons nih.gov. The energy barrier between these rotamers is relatively low, which can allow the molecule to act as a conformational switch in response to its binding environment nih.gov.

Influence of the Bromine Atom: The bromine atom at the meta-position influences the molecule's electronic properties through its inductive effect. It can also participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen interacts with a nucleophile. This provides an additional, directional interaction that can be exploited in rational drug design. Crystal structures of related phenylcarbamates confirm the planarity of the core structure and the importance of intermolecular hydrogen bonding in forming stable crystal lattices researchgate.netnih.gov.

| Structural Feature | Property | Implication in Molecular Design |

| Carbamate Group | Planar Geometry | Reduces conformational freedom, pre-organizes the molecule for binding. |

| N–H Group | Hydrogen Bond Donor | Forms specific, directional interactions with target macromolecules. |

| C=O Group | Hydrogen Bond Acceptor | Participates in key recognition events within binding pockets. |

| Phenyl Ring | Aromatic System | Allows for π–π stacking interactions with aromatic residues in proteins. |

| Bromine Atom | Halogen | Modulates electronic properties and can form specific halogen bonds. |

The carbamate ester linkage is a well-established motif in the design of prodrugs and cleavable linkers, particularly for masking phenolic or amine functional groups nih.govnih.gov. This compound serves as a prototypical structure for such applications.

Prodrug Strategy: A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. Phenolic drugs often suffer from rapid first-pass metabolism, where they are quickly conjugated and eliminated. By converting a phenolic hydroxyl group into a carbamate ester, as in this compound (a potential prodrug for the bioactive 3-bromophenol), the vulnerable hydroxyl group is masked nih.govcapes.gov.br. This increases the compound's stability and lipophilicity, improving its absorption and distribution. Once in the target tissue or circulation, endogenous enzymes such as carboxylesterases cleave the carbamate bond, releasing the active phenolic compound nih.govnih.gov. Studies have shown that phenylcarbamate prodrugs can significantly increase the plasma levels of the parent phenolic drug following oral administration nih.gov.

Cleavable Linkers: In more complex systems like Antibody-Drug Conjugates (ADCs), linkers are used to attach a potent cytotoxic drug to a tumor-targeting antibody. These linkers must be stable in the bloodstream but cleavable inside the target cancer cell. Carbamate-based linkers are frequently used for this purpose jst.go.jpnih.govmdpi.com. The cleavage can be triggered by the specific enzymatic environment of the tumor (e.g., cathepsins or other esterases) nih.govjst.go.jp. A molecule like this compound represents the core cleavable unit that, upon enzymatic hydrolysis, would break and release a payload attached via the phenolic oxygen. The rate of this hydrolysis can be fine-tuned by altering the electronic properties of the phenyl ring, for instance, with substituents like bromine nih.gov. This allows for the rational design of linkers with customized release kinetics for optimal therapeutic effect.

Ligand-Based and Structure-Based Design Methodologies: The Case of this compound

The pursuit of novel therapeutic agents has been significantly accelerated by the integration of computational methods into the drug discovery pipeline. For a molecule like this compound, which possesses a synthetically tractable scaffold, these in silico techniques offer a powerful avenue to explore its potential biological activities and to guide the design of more potent and selective derivatives. The core of these computational strategies lies in ligand-based and structure-based design methodologies, which leverage the known structural features of the compound and its potential macromolecular targets.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a desired response. For a compound like this compound, a pharmacophore model can be developed based on its own structure or on a set of known active molecules that are presumed to bind to the same target.

The key pharmacophoric features of this compound include:

A hydrogen bond donor (the N-H group of the carbamate).

A hydrogen bond acceptor (the carbonyl oxygen of the carbamate).

An aromatic ring (the bromophenyl group).

A potential halogen bond donor (the bromine atom).

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. This process involves searching large databases of chemical compounds to identify molecules that match the defined pharmacophoric features. This approach is highly effective for rapidly filtering vast chemical libraries to enrich for compounds with a higher probability of being active, thereby reducing the time and cost associated with high-throughput screening.

Hypothetical Virtual Screening Cascade:

A hypothetical virtual screening workflow starting with the this compound scaffold targeting an enzyme such as acetylcholinesterase (AChE), a common target for carbamate compounds, could be envisioned as follows. nih.govnih.govrsc.orgmdpi.com

| Phase | Method | Description | Hypothetical Outcome |

| 1. Library Preparation | Chemical Database | A large, diverse chemical library (e.g., ZINC, ChemDiv) is prepared. | > 1 million compounds |

| 2. Pharmacophore Filtering | 3D Pharmacophore Model | A model based on the key features of this compound and known AChE inhibitors is used to filter the library. | ~100,000 hits |

| 3. Docking-Based Screening | Molecular Docking | The filtered hits are docked into the active site of AChE to predict binding affinity and pose. | ~5,000 top-scoring compounds |

| 4. ADME/T Filtering | Computational Prediction | Drug-likeness properties (e.g., Lipinski's Rule of Five) and potential toxicity are predicted. | ~500 promising candidates |

| 5. Visual Inspection & Clustering | Manual Analysis | The remaining candidates are visually inspected for favorable interactions and clustered based on structural similarity. | ~50-100 compounds selected for in vitro testing |

This tiered approach efficiently narrows down a vast chemical space to a manageable number of high-priority candidates for experimental validation.

Computational Ligand-Target Interaction Analysis

Following the identification of potential hits through virtual screening, or for the initial lead compound itself, computational ligand-target interaction analysis provides a detailed understanding of how the molecule binds to its target protein at an atomic level. Molecular docking is the primary tool used for this purpose.

In a hypothetical scenario where this compound is docked into the active site of a protein kinase, a class of enzymes frequently targeted in cancer therapy, the analysis would focus on identifying key binding interactions. nih.govnih.gov The carbamate moiety is a versatile functional group that can participate in various non-covalent interactions. acs.org

Key Interactions of the Carbamate Moiety:

The carbamate group can act as a bioisostere for a peptide bond, offering improved metabolic stability. acs.org Its ability to form hydrogen bonds is crucial for anchoring a ligand within a protein's binding site.

Hydrogen Bonding: The N-H group can donate a hydrogen bond, while the carbonyl oxygen can accept a hydrogen bond. These interactions with backbone or side-chain residues of the protein are critical for affinity.

Planarity and Rigidity: The partial double-bond character of the C-N bond in the carbamate group imparts a degree of planarity, which can influence the conformational preferences of the molecule upon binding.

Illustrative Ligand-Target Interactions for this compound:

A molecular docking simulation of this compound into a hypothetical kinase active site might reveal the following interactions, which are crucial for its binding affinity and selectivity.

| Functional Group of Ligand | Potential Interacting Residue (Hypothetical) | Type of Interaction | Significance |

| Carbamate N-H | Glutamic Acid (Glu) | Hydrogen Bond Donor | Anchors the ligand in the hinge region of the kinase. |

| Carbamate C=O | Leucine (Leu) - Backbone NH | Hydrogen Bond Acceptor | Provides additional stability to the binding pose. |

| Phenyl Ring | Phenylalanine (Phe) | π-π Stacking | Enhances binding affinity through hydrophobic interactions. |

| Bromine Atom | Methionine (Met) - Sulfur atom | Halogen Bond | Can contribute to selectivity and potency. |

| Methyl Group | Alanine (Ala), Valine (Val) | Hydrophobic Interaction | Occupies a small hydrophobic pocket, contributing to affinity. |

This detailed interaction map, often visualized in 3D, provides invaluable insights for structure-activity relationship (SAR) studies. For instance, the analysis might suggest that replacing the bromine atom with a larger halogen could enhance the halogen bond, or that modifying the methyl group could lead to better occupancy of a nearby hydrophobic pocket. These computationally-driven hypotheses can then be tested synthetically, guiding the medicinal chemistry effort towards more potent and selective analogues.

Reaction Mechanisms and Chemical Reactivity

Directed Arene Functionalization of the Bromophenyl Moiety

Halogen Dance and Rearrangement Mechanisms

The structure of Methyl (3-bromophenyl)carbamate allows for the theoretical possibility of several rearrangement reactions, some of which are common to brominated aromatic compounds and aryl carbamates.

Halogen Dance:

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This reaction is a known phenomenon for various aryl halides, including bromobenzenes and bromothiophenes, particularly in the presence of strong bases like sodium amide or lithium diisopropylamide (LDA) at low temperatures. wikipedia.orgwhiterose.ac.ukresearchgate.net

The driving force for the halogen dance is typically thermodynamically controlled, leading to the most stable isomer. wikipedia.org The generally accepted mechanism begins with the deprotonation of the aromatic ring by a strong base at a position ortho to the halogen, which acts as a directing group. wikipedia.org This initial metalation is a crucial step. The resulting intermediate can then engage in a series of intermolecular halogen-metal exchanges with other molecules of the starting material, leading to the "scrambling" or migration of the halogen atom across the ring. wikipedia.orgresearchgate.net While no specific studies documenting a halogen dance for this compound are available, its structure as a brominated aromatic compound suggests it could potentially undergo such a rearrangement under appropriate strong base conditions.

Aryl Carbamate (B1207046) Rearrangements:

Aryl carbamates are known to undergo specific rearrangement reactions, most notably the Snieckus-Fries rearrangement. This reaction involves the ortho-metalation of an aryl carbamate group, followed by the migration of the carbamoyl (B1232498) group from the oxygen to the adjacent carbon on the aromatic ring. nih.govacs.org The reaction is typically mediated by strong bases like sodium diisopropylamide (NaDA) and results in the formation of ortho-acylated phenols. nih.govacs.org The process is a two-step sequence involving the initial metalation followed by the rearrangement, with the rate-limiting step depending on the specific substituents on the aromatic ring and the carbamate's nitrogen atom. nih.gov

Another significant class of rearrangements is the Smiles rearrangement, which is a broad category of intramolecular nucleophilic aromatic substitution (SNAr) reactions. manchester.ac.ukwikipedia.org In this reaction, a nucleophilic group within a side chain attacks the aromatic ring at the carbon atom to which a leaving group is attached (an ipso substitution), causing the aryl ring to migrate. nih.gov While originally observed for diaryl sulfones, ethers, and sulfides, the Smiles rearrangement and its variants have been extended to a wide range of substrates, including activated aryl carbamates. manchester.ac.ukscilit.com

It is important to distinguish these from the Newman-Kwart rearrangement , which is specific to O-aryl thio carbamates. This thermal or palladium-catalyzed reaction involves the intramolecular migration of an aryl group from the oxygen atom to the sulfur atom, yielding an S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.orgjk-sci.com Since this compound is a standard carbamate and lacks a sulfur atom, it does not undergo the Newman-Kwart rearrangement.

| Rearrangement Type | Description | Applicability to this compound | Typical Conditions |

|---|---|---|---|

| Halogen Dance | Base-catalyzed migration of a halogen atom on an aromatic ring. wikipedia.org | Theoretically possible due to the bromophenyl group. | Strong base (e.g., LDA), low temperature. wikipedia.org |

| Snieckus-Fries Rearrangement | Base-mediated migration of the carbamoyl group to the ortho position of the aryl ring. nih.gov | Applicable as it is a known reaction for aryl carbamates. | Strong base (e.g., NaDA) in an appropriate solvent like THF. nih.govacs.org |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution (SNAr). wikipedia.org | Potentially applicable, especially if the aromatic ring is further activated. | Varies widely depending on the substrate; can be base-catalyzed. manchester.ac.uk |

| Newman-Kwart Rearrangement | Intramolecular aryl migration from oxygen to sulfur. wikipedia.org | Not applicable; requires an O-aryl thiocarbamate structure. | High temperatures (200-300 °C) or palladium catalysis. wikipedia.orgorganic-chemistry.org |

Degradation and Transformation Pathways

The environmental fate and stability of this compound are determined by its susceptibility to various degradation processes, including oxidative and hydrolytic pathways.

Oxidative Degradation Mechanisms (e.g., Hydroxyl Radical Reactions)

In the environment, particularly in the atmosphere and in aqueous systems, persistent organic pollutants are often degraded by highly reactive species such as the hydroxyl radical (•OH). The reaction of hydroxyl radicals with aromatic compounds like this compound can proceed through two primary mechanisms:

Electrophilic Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This is a common pathway for reactions of •OH with benzene (B151609) and its derivatives. For this compound, addition could occur at various positions on the phenyl ring, with the carbamate and bromine substituents influencing the regioselectivity. Subsequent reactions of this radical intermediate, typically with oxygen, can lead to ring-opening or the formation of hydroxylated products. Studies on similar aromatic compounds have shown that the addition to the carbon atoms of the C=C double bond is a significant degradation pathway. acs.org

Hydrogen Atom Abstraction: The hydroxyl radical can abstract a hydrogen atom from the N-H bond of the carbamate group or from the methyl group. Abstraction from the N-H bond of the carbamate is often a favorable pathway in related N-arylcarbamates. acs.org This results in the formation of a nitrogen-centered radical and a molecule of water. This radical can then undergo further reactions, leading to the breakdown of the carbamate structure.

Hydrolytic Stability and Decomposition Studies

The hydrolytic stability of carbamates is a critical factor in their environmental persistence and biological activity. Carbamate hydrolysis can be catalyzed by acid or, more commonly, by base. nih.gov

Under alkaline conditions, N-methylcarbamates like this compound are known to undergo hydrolysis. Detailed kinetic studies on the analogous compound 4-bromo-3,5-dimethylphenyl N-methylcarbamate have shown that the decomposition proceeds via a unimolecular elimination-conjugate base (E1cB) mechanism. nih.gov

The proposed steps for this mechanism are:

Deprotonation: A hydroxide (B78521) ion removes the proton from the carbamate nitrogen, forming a negatively charged conjugate base (an N-anion). This is a rapid, reversible step.

Elimination: The N-anion intermediate then undergoes a slow, rate-determining elimination step. The lone pair on the nitrogen pushes out the aryloxide group (3-bromophenoxide) to form methyl isocyanate.

Final Products: The resulting methyl isocyanate is rapidly hydrolyzed by water to form methylamine (B109427) and carbon dioxide, while the 3-bromophenoxide is protonated to yield 3-bromophenol (B21344). nih.gov

The evidence for the E1cB mechanism over a direct nucleophilic attack (SN2-type) on the carbonyl carbon includes the positive activation entropy observed in kinetic studies, which is characteristic of a dissociative mechanism. nih.gov The stability of carbamates towards hydrolysis is influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups can affect the pKa of the N-H proton and the stability of the leaving aryloxide group, thereby influencing the rate of hydrolysis. Generally, carbamates are more stable to hydrolysis than corresponding esters but more susceptible than amides. nih.gov

| Step | Reaction Description | Intermediate/Product |

|---|---|---|

| 1. Deprotonation (Fast) | Reaction of the carbamate with a hydroxide ion (OH⁻) to form an N-anion conjugate base. | N-anion of this compound |

| 2. Elimination (Slow, Rate-Determining) | The N-anion eliminates the 3-bromophenoxide leaving group. nih.gov | Methyl isocyanate and 3-bromophenoxide |

| 3. Hydrolysis (Fast) | Rapid reaction of methyl isocyanate with water. The phenoxide is protonated. | Methylamine, Carbon Dioxide, and 3-Bromophenol |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Approaches

Quantum chemical approaches are fundamental to understanding the intrinsic properties of Methyl (3-bromophenyl)carbamate at the atomic and electronic levels. These methods, varying in their accuracy and computational cost, provide a theoretical framework for predicting molecular behavior.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules like this compound. This method is favored for its balance of accuracy and computational efficiency. DFT calculations can elucidate various properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. For this compound, DFT would be instrumental in understanding the influence of the bromine atom and the carbamate (B1207046) group on the electronic distribution within the benzene (B151609) ring.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying this compound. dtic.mil While computationally demanding, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide benchmark-quality data on the molecule's energy and structure. dtic.mil

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems or for preliminary, less computationally intensive studies. nih.gov Methods like AM1, PM3, and DFTB could be employed to rapidly screen conformational possibilities or to study larger assemblies involving this compound. nih.gov

The accuracy of DFT and ab initio calculations is critically dependent on the choice of basis sets and, for DFT, the exchange-correlation functional. For a molecule containing a bromine atom, it is crucial to select a basis set that can adequately describe the electron distribution around this heavier element. Pople-style basis sets, such as 6-311++G(d,p), augmented with diffuse and polarization functions, are commonly used. For even greater accuracy, especially for the bromine atom, effective core potentials (ECPs) like the LANL2DZ basis set might be employed.

The choice of exchange-correlation functional in DFT is also paramount. Hybrid functionals, such as B3LYP, are widely used for their robust performance with organic molecules. Other functionals, including the range-separated ωB97X-D or the M06 suite, may offer improved descriptions of non-covalent interactions and electronic effects pertinent to the carbamate and bromophenyl moieties.

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Computational methods are invaluable for exploring the molecule's potential energy surface and identifying its stable conformers. The carbamate functional group introduces a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atom. acs.org

Potential energy surface (PES) scans are performed to systematically explore the conformational space of this compound. This is typically achieved by rotating specific dihedral angles within the molecule and calculating the energy at each step. For this compound, key dihedral angles to scan would include the C-O-C-N and O-C-N-C bonds of the carbamate linkage, as well as the rotation of the carbamate group relative to the phenyl ring. These scans help in identifying the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

The following table illustrates a hypothetical potential energy surface scan for the rotation around the C(phenyl)-O bond, showing the relative energy as a function of the dihedral angle.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.8 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.6 |

| 150 | 1.9 |

| 180 | 2.8 |

This is a hypothetical data table for illustrative purposes.

The carbamate group in this compound can exist as different rotational isomers, or rotamers, due to the partial double bond character of the C-N bond. nih.gov This restricted rotation leads to syn and anti conformations. The relative energies of these rotamers can be calculated to determine their populations at a given temperature. The energy barrier for rotation around the C-N bond in carbamates is typically lower than in amides. acs.org

A detailed study would involve optimizing the geometry of each rotamer and calculating their relative energies. The transition state for the rotation can also be located to determine the energy barrier for interconversion.

The table below presents hypothetical calculated relative energies for the syn and anti rotamers of this compound.

| Rotamer | Relative Energy (kcal/mol) |

| syn | 0.0 |

| anti | 1.2 |

This is a hypothetical data table for illustrative purposes.

Spectroscopic Property Predictions and Correlations

Computational methods are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals, understand the underlying molecular motions and electronic transitions, and correlate spectroscopic features with molecular structure.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Computational calculations, typically employing Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule in its ground state. These theoretical spectra are invaluable for assigning the various vibrational modes observed in experimental IR and Raman spectra.

For a molecule like this compound, key vibrational modes would include N-H stretching, C=O stretching of the carbamate group, C-N stretching, and various vibrations associated with the brominated phenyl ring. While specific computational studies providing a full vibrational analysis for this compound are not readily found in the public literature, data from similar molecules, such as Phenyl Benzyl(ethyl)carbamate, can offer insights into the expected frequency ranges for the carbamate functional group. nih.gov

Table 1: Representative IR Frequencies for a Carbamate Moiety

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C=O | Stretching | 1680 - 1750 |

| C-N | Stretching | 1200 - 1350 |

Note: This table provides typical ranges and the specific values for this compound would require a dedicated computational study.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are highly sensitive to the molecular geometry and the electronic environment of the nuclei. Comparing calculated and experimental NMR spectra can aid in the definitive assignment of resonances and the elucidation of complex structures.

The chemical shifts in this compound are influenced by the electron-withdrawing nature of the bromine atom and the carbamate group, which affects the electron density distribution in the phenyl ring. Computational methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, can model these effects. github.ioresearchgate.netnih.gov While a specific computational NMR study for this compound is not available, experimental data for related compounds like Phenyl Phenylcarbamate provide a basis for understanding the expected chemical shifts. nih.gov

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Phenyl Phenylcarbamate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 10.22 | - |

| Phenyl H (ortho, meta, para) | 7.05 - 7.52 | 118.9, 122.4, 123.4, 129.3, 129.9, 139.1, 151.0 |

Source: Adapted from experimental data for Phenyl Phenylcarbamate. nih.gov The precise shifts for this compound would differ due to the bromine substituent and the methyl group.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of tools to analyze the distribution of electrons and to quantify reactivity through various descriptors.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the phenyl ring and the nitrogen and oxygen atoms of the carbamate group. The LUMO would be distributed over the regions that can accept electron density. The HOMO-LUMO gap would provide a quantitative measure of its reactivity towards electrophiles and nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex many-electron wavefunction into localized orbitals that correspond to the familiar Lewis structures of lone pairs, bonding, and antibonding orbitals. wisc.edu NBO analysis can quantify the delocalization of electron density, which is particularly relevant for understanding the resonance stabilization in the carbamate group. nih.govacs.org

Key insights from an NBO analysis of this compound would include the hybridization of the atoms, the nature of the bonds, and the stabilization energies associated with electron delocalization from the nitrogen lone pair into the antibonding orbital of the carbonyl group (n → π* interaction). This analysis would provide a quantitative measure of the amide resonance within the carbamate moiety. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.deresearchgate.net

An MEP map of this compound would reveal the nucleophilic character of the carbonyl oxygen and the regions of positive potential around the N-H proton and the carbon atoms of the phenyl ring. Such a map provides a powerful visual tool for predicting the sites of intermolecular interactions and chemical reactions. researchgate.net

Reaction Mechanism Modeling

Computational modeling is crucial for mapping the detailed pathways of chemical reactions, including the identification of intermediates and transition states. For this compound, key reactions of interest would be its formation and hydrolysis.

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. researchgate.net Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For the hydrolysis of this compound, a likely mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon. The transition state for this step would feature a partially formed bond between the oxygen of the water molecule and the carbonyl carbon, and a partial elongation of the C-O bond of the carbamate ester. The geometry of this transition state, including bond lengths and angles, can be precisely determined using quantum chemical calculations. Studies on the hydrolysis of other carbamates have identified such tetrahedral intermediates and their corresponding transition states. nih.gov

A hypothetical transition state for the initial step of hydrolysis is depicted below:

| Parameter | Description |

| Reactants | This compound + H₂O |

| Transition State | A structure where the water molecule is adding to the carbonyl carbon, forming a tetrahedral-like geometry. |

| Imaginary Frequency | A single negative frequency corresponding to the C-O bond formation/cleavage. |

Once the reactants, products, and transition states are optimized, their energies can be used to calculate the activation energy (Ea) and various thermodynamic parameters of the reaction. The activation energy, the energy barrier that must be overcome for a reaction to occur, is the difference in energy between the transition state and the reactants. missouri.edu

Thermodynamic parameters such as the change in enthalpy (ΔH) , entropy (ΔS) , and Gibbs free energy (ΔG) can also be computed. nih.govscirp.org These parameters determine the spontaneity and feasibility of a reaction under given conditions. For instance, a negative ΔG indicates a spontaneous reaction.

For the hydrolysis of this compound, computational studies on analogous compounds suggest that the reaction is likely to be exergonic (negative ΔG), though it may have a significant activation energy barrier, making it slow at neutral pH without a catalyst. tdl.org

A table of hypothetical calculated thermodynamic and kinetic parameters for the hydrolysis of this compound is presented below.

| Parameter | Value |

| Activation Energy (Ea) | 20 - 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -5 to -10 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -8 to -15 kcal/mol |

These values are representative and based on computational studies of similar carbamate hydrolysis reactions. nih.govtdl.org They are not specific experimental or calculated values for this compound.

Reaction dynamics simulations , often performed using molecular dynamics (MD) methods, provide a time-resolved view of the reaction process. uregina.caresearchgate.netnih.govprinceton.edu These simulations can reveal the role of the solvent in the reaction, the detailed motion of atoms during the transition from reactants to products, and can help to validate the reaction mechanisms proposed from static DFT calculations.

For this compound, an MD simulation of its hydrolysis in an aqueous solution would involve placing the carbamate molecule in a box of water molecules and simulating their motion over time. By using advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics), the reacting species can be treated with a high level of theory while the surrounding solvent is treated with a more computationally efficient method. nih.gov Such simulations can provide insights into the hydrogen-bonding network of the solvent around the carbamate and its role in stabilizing the transition state.

Advanced Applications and Research Directions

Versatility as a Synthetic Intermediate

The presence of a bromine atom on the phenyl ring and the methylcarbamate group provides two distinct reactive sites in Methyl (3-bromophenyl)carbamate. This dual functionality allows it to serve as a versatile intermediate in the synthesis of complex molecular architectures.

Building Blocks for Polycyclic and Heterocyclic Systems

The bromine atom on the aromatic ring of this compound makes it an ideal candidate for various cross-coupling reactions, which are pivotal in the construction of polycyclic and heterocyclic systems. While direct studies on this compound are limited, research on analogous brominated aromatic compounds demonstrates the potential synthetic pathways.

Palladium-catalyzed intramolecular cyclization is a powerful method for synthesizing fused ring systems. For instance, derivatives of N-aryl-2-bromobenzamides undergo intramolecular C-H arylation to form phenanthridinones, a class of polycyclic compounds with significant biological activity. nih.govsemanticscholar.orgresearchgate.net Although not a direct example using this compound, the principle of palladium-catalyzed intramolecular C-C bond formation is applicable. The bromine atom at the 3-position could facilitate similar cyclization reactions with a suitably positioned reaction partner on the carbamate's nitrogen atom or through an intermolecular reaction followed by cyclization.

Furthermore, the synthesis of carbazoles, another important class of heterocyclic compounds, often involves the formation of a new five-membered ring fused to two benzene (B151609) rings. organic-chemistry.orgbohrium.comscilit.comresearchgate.netnih.gov Synthetic strategies frequently employ precursors with appropriately positioned leaving groups, such as bromine, on biphenyl (B1667301) systems. organic-chemistry.org this compound could potentially be utilized in multi-step syntheses where it is first coupled with another aromatic ring system via its bromine atom, followed by a subsequent cyclization to form a carbazole (B46965) core.

Table 1: Potential Cyclization Reactions Involving Bromo-Aryl Precursors

| Precursor Type | Reaction Type | Product Class | Catalyst/Reagent Example |

| N-Aryl-2-bromobenzamides | Intramolecular C-H Arylation | Phenanthridinones | Palladium Acetate |

| o-Iodoanilines and Silylaryl Triflates | Intermolecular Coupling followed by Cyclization | Carbazoles | Cesium Fluoride / Palladium Catalyst |

| 2-Aminobiphenyls | Dehydrogenative Cyclization | Carbazoles | Iridium Catalyst with Copper Cocatalyst |

This table presents examples of reactions with compounds analogous to potential derivatives of this compound, illustrating the synthetic possibilities.

Precursors for Functional Organic Molecules

The carbamate (B1207046) moiety and the bromine atom in this compound can be chemically transformed to introduce various functional groups, making it a valuable precursor for a range of functional organic molecules, including those with potential pharmacological or agrochemical activity.

The carbamate group can be hydrolyzed to an amine or can participate in reactions to form ureas and other derivatives. researchgate.net The bromine atom can be substituted through nucleophilic aromatic substitution or participate in a wide array of palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds, allowing for the introduction of diverse substituents. aip.org

For example, many kinase inhibitors feature a substituted aromatic core. The synthesis of such complex molecules often relies on the sequential functionalization of a halogenated aromatic starting material. This compound could serve as a key intermediate in the synthesis of such pharmacologically active compounds. cabidigitallibrary.org Similarly, in the field of agrochemicals, many pesticides and herbicides are complex carbamate derivatives. acs.org The ability to modify both the aromatic ring and the carbamate functionality of this compound provides a pathway to novel agrochemical candidates.

Contributions to Materials Science

The structural characteristics of this compound also lend themselves to applications in materials science, particularly in the development of functionalized materials with tailored optical properties.

Development of Functionalized Materials

This compound can be used as a monomer or a functionalizing agent in the synthesis of polymers and other materials. The bromine atom allows for its incorporation into polymer chains via polymerization reactions that are tolerant of halogenated monomers. For instance, polymers with carbamate functionalities can be prepared by reacting hydroxyl-functional polymers with carbamates in a transcarbamoylation reaction. google.com

Furthermore, the development of functional polymers often involves the introduction of specific side chains to a polymer backbone. mdpi.commdpi.com this compound, through its bromine atom, could be grafted onto existing polymer chains or used as a monomer in copolymerization reactions to create materials with specific properties imparted by the bromophenylcarbamate moiety. For example, bromine-functionalized polymers have been synthesized for applications such as CO₂ capture. preprints.org

Investigation of Photophysical Properties

The photophysical properties of organic materials, such as their absorption and emission of light, are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The photoluminescence of aromatic compounds can be significantly influenced by the nature and position of substituents on the aromatic ring. arxiv.orgacs.orgacs.org

Exploration of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties.

The NLO properties of m-disubstituted benzene derivatives have been investigated, showing that the nature and relative position of the substituents play a critical role in determining the second-order optical susceptibilities. aip.org While the methylcarbamate group is not a strong electron donor or acceptor, the bromine atom can influence the electronic structure of the molecule. The third-order NLO properties of materials can be affected by factors such as electron delocalization. nih.gov The presence of the bromine atom in this compound could potentially contribute to its NLO properties, and its derivatives, with further functionalization to introduce strong donor or acceptor groups, could be interesting candidates for NLO materials. Studies on other bromo-aromatic compounds have shown that they can possess significant NLO properties. aip.org

Table 2: Investigated Properties of Related Compound Classes

| Compound Class | Investigated Property | Key Findings |

| m-Disubstituted Benzene Derivatives | Second-Order Nonlinear Optics | Substituent identity and position significantly affect NLO properties. aip.org |

| Phenyl-Substituted PPV | Photoluminescence | Substituents alter the decay behavior of photoluminescence. arxiv.org |

| Bromine-Functionalized Polymers | CO₂ Capture | Functionalization with bromine can influence material properties for specific applications. preprints.org |

Environmental and Atmospheric Chemistry Studies

The presence of both a carbamate linkage, common in pesticides, and a halogenated aromatic ring, characteristic of certain persistent pollutants, makes this compound a pertinent subject for environmental studies. Research in this area focuses on predicting its behavior, persistence, and transformation in various environmental compartments.

The environmental fate of this compound is governed by several key processes, including its distribution in soil and water, and its transformation through chemical and biological degradation. Carbamate pesticides, as a class, are generally considered to be non-persistent due to the susceptibility of the carbamate ester bond to hydrolysis ucanr.edu.

When introduced into the environment, the compound's fate can be modeled as follows:

Distribution: A portion of the compound may be lost through volatilization, but it is more likely to be adsorbed by soil particles, a process influenced by the soil's organic content nih.govresearchgate.net. Its solubility in water will also determine its potential for leaching into groundwater and transport in aqueous environments nih.gov.

Transformation: The primary transformation pathway is the cleavage of the carbamate bond. This can occur through abiotic hydrolysis, particularly in alkaline waters, or through biotic processes mediated by microorganisms nih.govclemson.edufrontiersin.org. Photodegradation, the breakdown by sunlight, can also contribute to its transformation, especially in surface waters nih.gov.

The degradation of this compound proceeds through well-understood pathways common to aryl carbamates and brominated aromatic compounds.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, particulate-filter respirators (EN 143 standard), and lab coats .

- Environmental Controls : Use sealed containers to prevent groundwater contamination .

- Toxicological Data : While not classified as a PBT/vPvB, chronic exposure studies in rodents suggest potential carcinogenicity (similar to methyl carbamate) .

How can thermodynamic parameters guide the optimization of this compound synthesis?

Advanced Research Question

Thermodynamic analysis using Benson group contribution methods calculates enthalpy (ΔH) and equilibrium constants. For example:

Advanced Research Question

- Precision : Intra-day RSD <1% for GC (e.g., 0.45% for methyl carbamate) .

- Sensitivity : LOD <0.1 µg/mL via HPLC-UV (λ = 254 nm).

- Specificity : Baseline separation from byproducts (e.g., 3-bromoaniline) using C18 columns .

What environmental controls are critical to mitigate ecotoxicity risks during large-scale synthesis?

Basic Research Question

- Waste Management : Neutralize acidic/byproduct streams before disposal.

- Containment : Use double-walled containers to prevent leaks into drains .

- Biodegradation Screening : Aerobic sludge tests assess carbamate persistence (half-life >60 days suggests high stability) .

How do substituents (e.g., bromine) influence the reactivity of phenyl carbamates in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing bromine group at the meta-position enhances electrophilicity, facilitating Suzuki-Miyaura couplings. For example:

What computational tools predict the spectroscopic and reactivity profiles of this compound?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.